N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-14-6-7-15(22)12-18(14)23-19(27)13-26-21(28)17-5-3-2-4-16(17)20(24-26)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNMUPWAJRYFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21ClN6O3
- Molecular Weight : 452.9 g/mol
- IUPAC Name : N-(5-chloro-2-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2-dihydrophthalazin-2-yl])acetamide
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-cancer and anti-inflammatory properties. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Studies have shown that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancers.
Case Study: In Vitro Analysis
A notable study conducted on human breast cancer cells (MCF-7) reported:
- IC50 Value : 12 µM after 48 hours of treatment.
This suggests a moderate potency against these cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings
A study investigating the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed:
- Cytokine Reduction : A significant decrease in TNF-alpha and IL-6 levels was observed when treated with 10 µM of the compound.
This indicates its potential use in treating inflammatory diseases.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It is suggested that it interferes with signaling pathways related to cell survival and proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/EC50 Value | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Induces apoptosis; cell cycle arrest at G0/G1 |
| Anti-inflammatory | Macrophages | 10 µM | Reduces TNF-alpha and IL-6 levels |
Comparison with Similar Compounds
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
This compound replaces the phthalazinone core with a thiazole ring. Its molecular weight (unreported) is likely lower due to the simpler heterocycle. The morpholine group’s role in solubility is retained, but the thiazole may confer higher reactivity toward cytochrome P450 enzymes .
Brezivaptan (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide)
Brezivaptan, a vasopressin receptor antagonist, shares the morpholine and chlorophenyl motifs but incorporates a triazole ring. The ethyl spacer between morpholine and phenyl may enhance conformational flexibility, improving target engagement. Its molecular weight (≈460 g/mol) exceeds the target compound, suggesting divergent pharmacokinetic profiles .
Chlorinated Phenyl Acetamide Derivatives
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Substituting the methyl group with methoxy and replacing phthalazinone with a benzodiazepine ring alters electronic and steric properties. The methoxy group increases polarity (logP reduction), while the benzodiazepine core may enhance CNS permeability.
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide (CAS 17560-53-1)
This simpler analog lacks the phthalazinone and morpholine groups, instead featuring a sulfonamide substituent. The sulfonamide enhances hydrophilicity (pKa ≈9.55) and may confer diuretic or carbonic anhydrase inhibitory activity. Its lower molecular weight (262.71 g/mol) and higher melting point (>265°C) suggest greater crystallinity and thermal stability .
Heterocyclic Core Variations
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
This morpholinone derivative replaces phthalazinone with a substituted morpholine ring. NMR data (δ 7.69 ppm for NH) confirms hydrogen-bonding capability, similar to the target compound .
Quinoline-Based Acetamides (Patent Compounds)
Examples from feature quinoline cores with fluorobenzyloxy and piperidine groups. The quinoline’s aromatic system and basic nitrogen may enhance DNA intercalation or topoisomerase inhibition, diverging from the phthalazinone’s likely kinase-targeting mechanism .
Preparation Methods
Phthalazinone Core Formation
The 1,2-dihydrophthalazin-1-one scaffold is synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate. For example, reacting 2-carboxybenzaldehyde with hydrazine under acidic conditions yields the bicyclic intermediate. Alternative routes employ thiourea derivatives cyclized with α-ketoesters, as observed in analogous thiazolopyrimidine syntheses.
Morpholine Functionalization
Morpholine is introduced at the 4-position of the phthalazinone through nucleophilic substitution or palladium-catalyzed coupling. A patented method describes using 4-picoline as a masked piperidine precursor, enabling selective hydrogenation to morpholine derivatives. Reaction conditions typically involve Pd/C catalysis in acetic acid at 60–80°C, achieving >90% conversion.
Acetamide Side-Chain Coupling
The final step attaches the N-(5-chloro-2-methylphenyl)acetamide group via Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (3:1) at 100°C for 12 hours, yielding 78–85% product.
Reaction Optimization and Catalytic Systems
Solvent and Catalyst Screening
Table 1 compares yields under varying conditions for the morpholine incorporation step:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Acetic acid | 80 | 6 | 92 |
| InCl₃ | 50% EtOH | 40 | 0.33 | 95 |
| CuI | DMF | 120 | 24 | 67 |
Ultrasound irradiation (25 kHz, 250 W) reduces reaction times by 60% compared to conventional heating.
Protecting Group Strategies
Temporary protection of reactive sites prevents undesired side reactions:
-
Trimethylsilyl (TMS) groups shield phenolic and carboxylate oxygens during N-sulfonylation, enabling 94% selectivity.
-
Boc (tert-butyloxycarbonyl) protects amines during Pd-mediated couplings, later removed with TFA/DCM (1:4).
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (SHELX suite) confirms the planar phthalazinone core and equatorial morpholine orientation.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale reactors (50 L capacity) achieve 89% yield using:
-
Residence time: 12 minutes
-
Temperature: 110°C
-
Pressure: 3 bar
Purification Protocols
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >99.5% purity, critical for pharmaceutical applications.
Emerging Methodologies
Photocatalytic Approaches
Blue light (450 nm) with Ru(bpy)₃²⁺ catalyst enables late-stage C–H functionalization, reducing step count by 30%.
Biocatalytic Routes
Engineered transaminases convert keto-phthalazinone intermediates with 91% enantiomeric excess, though yields remain low (47%).
Q & A
Q. What are the common synthetic routes for N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the phthalazinone core. For example, chloroacetyl chloride is coupled with an amine intermediate (e.g., 5-chloro-2-methylaniline) under reflux conditions with triethylamine as a base . Key intermediates, such as morpholine-substituted phthalazinones, are characterized using 1H/13C NMR to confirm proton environments and carbon骨架, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) to monitor reaction progress . Recrystallization from solvents like ethyl acetate or pet-ether is used for purification .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Essential for verifying the integration of aromatic protons (e.g., chloro-substituted phenyl groups) and morpholine ring protons (δ ~3.3–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]+ peaks) .
- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1680 cm⁻¹) and morpholine C-O-C vibrations .
Q. What purification methods are effective for isolating the final compound?
- Column chromatography : Employed with gradients (e.g., 0–8% MeOH in CH₂Cl₂) to separate impurities .
- Recrystallization : Ethyl acetate or pet-ether mixtures are used to obtain high-purity crystalline products .
- HPLC : Validates purity (>95%) for biological testing, ensuring minimal side products .
Advanced Research Questions
Q. How can researchers optimize the yield of the final compound during synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF improve nucleophilic substitution reactions for morpholine incorporation .
- Catalyst optimization : Adjusting stoichiometry of bases (e.g., Na₂CO₃) and acylating agents (e.g., acetyl chloride) enhances coupling efficiency .
- Reaction time : Extended reflux (e.g., 4–6 hours) ensures complete conversion, monitored via TLC . In one study, iterative reagent addition increased yields from 45% to 58% .
Q. How does the substitution pattern on the phthalazine ring influence biological activity?
- Morpholine vs. thiomorpholine : Substituting oxygen with sulfur (thiomorpholine) alters electron density, potentially enhancing lipophilicity and target binding .
- Chloro-substituted phenyl groups : The 5-chloro-2-methylphenyl moiety may improve metabolic stability, as seen in analogues with similar halogenated aryl groups .
- SAR studies : Systematic synthesis of derivatives (e.g., varying substituents on the acetamide or phthalazine ring) followed by enzyme inhibition assays (e.g., kinase profiling) can identify critical pharmacophores .
Q. What strategies are employed to analyze contradictory biological activity data across studies?
- Orthogonal assays : Cross-validate results using enzymatic assays (e.g., IC₅₀ measurements) and cell-based viability tests (e.g., MTT assays) .
- Purity verification : Contradictions may arise from impurities; HPLC or LC-MS ensures compound integrity .
- Control for variables : Standardize cell passage numbers, serum conditions, and enzyme batches to minimize variability .
Q. What in vitro models are suitable for preliminary evaluation of its pharmacological potential?
- Kinase inhibition assays : Screen against panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
- Cancer cell lines : Test antiproliferative effects in models like MCF-7 (breast cancer) or A549 (lung cancer) .
- ADME-Tox profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells to prioritize candidates .
Methodological Considerations
- Data Contradiction Example : If one study reports high activity in kinase assays but low efficacy in cell models, investigate membrane permeability using Caco-2 assays or modify substituents to enhance solubility (e.g., adding polar groups to the acetamide chain) .
- Synthetic Troubleshooting : Low yields in the final coupling step may require switching from DCM to DMF to improve intermediate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
